molecular formula C10H7F3N2 B8212136 7-(Trifluoromethyl)isoquinolin-5-amine

7-(Trifluoromethyl)isoquinolin-5-amine

Cat. No.: B8212136
M. Wt: 212.17 g/mol
InChI Key: UVRLGUIAFLCYTR-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)isoquinolin-5-amine is a fluorinated aromatic amine built upon the isoquinoline (B145761) framework. The strategic placement of a trifluoromethyl group at the 7-position and an amine group at the 5-position imparts specific electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identity of this compound

Property Value
IUPAC Name This compound
CAS Number 608515-76-0
Molecular Formula C₁₀H₇F₃N₂
Molecular Weight 212.17 g/mol
Canonical SMILES C1=C(C=C2C(=C1)C=NC=C2)N

Heterocyclic amines are a cornerstone of organic chemistry and are particularly prominent in the field of drug discovery. beilstein-journals.org The presence of one or more heteroatoms, typically nitrogen, within a cyclic structure confers unique chemical and physical properties. These compounds can engage in a variety of non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and biological activity.

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of many natural and synthetic bioactive molecules. nih.govrsc.org The introduction of an amine group to this framework, as seen in this compound, provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries.

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design. sigmaaldrich.comed.ac.uk The trifluoromethyl group (CF₃), in particular, is known to significantly alter the properties of a parent molecule. Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, while its lipophilicity can enhance membrane permeability and metabolic stability. nih.gov

Research into fluorinated isoquinolines is driven by the quest for novel therapeutic agents with improved pharmacological profiles. The trifluoromethyl group can enhance the binding affinity of a molecule to its biological target and can block sites of metabolic degradation, thereby increasing the drug's half-life. nih.gov Consequently, this compound serves as a key starting material for the synthesis of new chemical entities with potential applications as kinase inhibitors, agrochemicals, and fluorescent probes. nih.govnih.gov

While specific, in-depth research focused solely on this compound is still emerging, its utility as a synthetic intermediate is evident from its commercial availability and the broader interest in fluorinated heterocyclic compounds. The synthesis of related structures, such as 7-aminoquinolines, often involves the condensation of precursors containing a trifluoromethyl group, highlighting a potential synthetic pathway for this isoquinoline analog. nih.gov The strong intramolecular charge-transfer fluorescence observed in some trifluoromethyl-substituted aminoquinolines suggests that derivatives of this compound could also be explored for applications in bioimaging. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethyl)isoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-6-5-15-2-1-8(6)9(14)4-7/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRLGUIAFLCYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 7 Trifluoromethyl Isoquinolin 5 Amine

Reactivity Profiling of the Amine Moiety (e.g., Acylation, Alkylation, Arylation)

The primary amine at the C-5 position of 7-(trifluoromethyl)isoquinolin-5-amine is a versatile functional group for a variety of chemical transformations, including acylation, alkylation, and arylation. These reactions are fundamental in the construction of diverse analogs for structure-activity relationship (SAR) studies.

Acylation: The amine group can be readily acylated to form amides. A general procedure involves the reaction of this compound with an appropriate acylating agent, such as an acyl chloride or carboxylic anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. For instance, the acylation of 7-amino-1-methyl-3,4-dihydroisoquinoline with acetyl chloride demonstrates a typical approach to amide formation on an isoquinoline (B145761) core. mdpi.com While specific examples for the title compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous.

A plausible synthetic route for the acylation of this compound is depicted below:

Scheme 1: General scheme for the acylation of this compound.

Alkylation: N-alkylation of the 5-amino group can be achieved using various alkylating agents, such as alkyl halides. The reaction of a tetrazolo[1,5-a] nih.govorganic-chemistry.orgmdpi.comtriazin-7-one derivative with allyl bromide serves as an example of N-alkylation on a nitrogen-containing heterocyclic system. researchgate.net For this compound, direct alkylation might lead to a mixture of mono- and di-alkylated products. Therefore, reductive amination could be a more controlled method for introducing alkyl groups. This would involve the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.

Arylation: The introduction of aryl substituents on the amine nitrogen is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org This powerful reaction allows for the formation of C-N bonds between an amine and an aryl halide or triflate. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and tolerating various functional groups. The electron-withdrawing nature of the trifluoromethyl group on the isoquinoline ring may influence the nucleophilicity of the amine and thus the reaction conditions required for efficient coupling.

Table 1: Potential Reagents and Conditions for the Functionalization of the Amine Moiety of this compound.

Transformation Reagent Class Example Reagent Catalyst/Base General Conditions
Acylation Acyl Halide Acetyl chloride Triethylamine Anhydrous solvent, Room Temperature
Alkylation Alkyl Halide Methyl iodide Potassium carbonate Polar aprotic solvent, Heat
Arylation Aryl Bromide Bromobenzene Pd(OAc)₂, BINAP, NaOtBu Anhydrous toluene, Heat

Reactions Involving the Trifluoromethyl Group and its Influence on Reactivity

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the isoquinoline ring. nih.gov This deactivating effect can make the aromatic system less susceptible to electrophilic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the CF₃ group.

While direct chemical transformation of the highly stable C-F bonds in a trifluoromethyl group is challenging, its electronic influence is paramount. The electron-withdrawing nature of the CF₃ group at the 7-position will decrease the electron density of the entire isoquinoline ring system. This, in turn, can affect the basicity of the ring nitrogen and the nucleophilicity of the 5-amino group. The decreased pKa of the amine due to the trifluoromethyl moiety has been observed in related tetrahydroisoquinoline systems. nih.gov

Specific reactions directly involving the trifluoromethyl group on this particular isoquinoline are not commonly reported due to the high strength of the C-F bonds. However, in some contexts, the CF₃ group can participate in cyclization reactions where it is ultimately eliminated or transformed. nih.gov

Exploration of Derivatization Strategies for Analog Development

The derivatization of this compound is a key strategy for the development of new drug candidates. By modifying the core structure, medicinal chemists can fine-tune the compound's pharmacological properties.

Functionalization of the Amine Group: As discussed in section 3.1, the 5-amino group is a prime handle for derivatization. A wide array of amides, sulfonamides, ureas, and secondary or tertiary amines can be synthesized to explore the SAR around this position. For instance, the synthesis of novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives highlights a strategy where an amino group is acylated to introduce diverse functionalities. researchgate.net

Modification of the Isoquinoline Core: Further derivatization can be achieved by modifying the isoquinoline ring itself, provided other reactive sites are present or can be introduced. For example, if a bromo-substituted analog such as 7-bromo-3-(trifluoromethyl)isoquinoline (B13151015) were used, palladium-catalyzed coupling reactions like Suzuki or Heck couplings could be employed to introduce new carbon-carbon bonds. wikipedia.org

Bioisosteric Replacements: The trifluoromethyl group itself can be considered a bioisostere for other chemical groups. In drug design, it is sometimes used to replace a methyl or chloro group to improve metabolic stability and lipophilicity. nih.gov Conversely, exploring analogs where the CF₃ group is replaced by other electron-withdrawing groups like a cyano or nitro group could also be a viable strategy for analog development.

Table 2: Examples of Derivatization Strategies for Isoquinoline Analogs.

Strategy Reaction Type Example Purpose Reference
Amine Functionalization Acylation Synthesis of N-(1-methyl-3,4-dihydroisoquinolin-7-yl)acetamide Explore SAR at the amine position mdpi.com
Core Modification Suzuki Coupling Reaction of a bromo-isoquinoline with a boronic acid Introduce aryl substituents on the core wikipedia.org
Bioisosteric Replacement N/A Replacement of a nitro group with a trifluoromethyl group Improve metabolic stability and potency nih.gov

Structural Elucidation and Advanced Conformational Analysis of 7 Trifluoromethyl Isoquinolin 5 Amine

Spectroscopic Characterization Methodologies (e.g., NMR, IR, Mass Spectrometry)

While a complete, published spectroscopic dataset for 7-(Trifluoromethyl)isoquinolin-5-amine is not extensively detailed in the reviewed literature, its characteristic spectral features can be reliably predicted based on its constituent functional groups and data from closely related analogs, such as 5-aminoisoquinoline (B16527) and other trifluoromethyl-substituted heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the carbon-hydrogen framework. In ¹H NMR, the protons on the isoquinoline (B145761) core would appear as distinct signals in the aromatic region. The electron-donating amine group at the C5 position and the strongly electron-withdrawing trifluoromethyl group at the C7 position would significantly influence the chemical shifts of the neighboring protons. For instance, based on data for 5-aminoisoquinoline, the proton at C6 would likely be shifted upfield due to the influence of the adjacent amine group, while the proton at C8 would be shifted downfield by the trifluoromethyl group. chemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Rationale
H-1 ~9.2 Singlet Deshielded by adjacent nitrogen.
H-3 ~8.5 Doublet Typical for isoquinoline H-3.
H-4 ~7.6 Doublet Typical for isoquinoline H-4.
H-6 ~7.0 Singlet Shielded by C5-NH₂ group.
H-8 ~7.8 Singlet Deshielded by C7-CF₃ group.

In ¹³C NMR, the spectrum would show ten distinct carbon signals. The carbon of the trifluoromethyl group would be identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the amine (-NH₂), trifluoromethyl (-CF₃), and aromatic isoquinoline core. The primary amine would exhibit two characteristic N-H stretching bands. The C-F bonds of the trifluoromethyl group would produce very strong, distinct absorption bands in the fingerprint region. mdpi.com

Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch 3300 - 3500 Medium (two bands)
Aromatic Ring C-H Stretch 3000 - 3100 Medium to Weak
Aromatic Ring C=C and C=N Stretch 1450 - 1650 Medium to Strong
Trifluoromethyl C-F Stretch 1100 - 1300 Strong

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C₁₀H₇F₃N₂), the molecular ion peak (M⁺) would be observed at m/z 212.17. High-resolution mass spectrometry would confirm the elemental composition. Fragmentation patterns would likely involve the loss of neutral molecules like HCN from the isoquinoline ring or radicals related to the trifluoromethyl group. Studies on related tetrahydroisoquinolines have demonstrated the utility of GC/MS in identifying and quantifying these compounds in complex matrices. nih.gov

X-ray Crystallographic Investigations of Related Isoquinoline Derivatives

Although a single-crystal X-ray structure for this compound has not been reported in the surveyed literature, analysis of closely related structures provides significant insight into its likely solid-state conformation and packing. The crystal structure of 7-chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine, which features the same 5-aminoisoquinoline core with a halogen substituent at the 7-position, serves as an excellent proxy. nih.gov This compound crystallizes in the orthorhombic space group Pccn, revealing a nearly planar fused-ring system. nih.gov Similarly, studies on trifluoromethyl-substituted quinoline (B57606) derivatives show how the bulky and electron-withdrawing CF₃ group influences molecular packing and intermolecular interactions. nih.gov X-ray studies of various polyfluorinated quinolines have been instrumental in elucidating the role of π-stacking interactions involving fluorinated rings. researchgate.net

Crystallographic Data for a Related Derivative: 7-chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine nih.gov

Parameter Value
Chemical Formula C₁₁H₉ClN₂O
Crystal System Orthorhombic
Space Group Pccn
a (Å) 7.2948 (6)
b (Å) 12.0703 (11)
c (Å) 10.8869 (8)
V (ų) 958.60 (14)

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The crystal architecture of molecular solids is governed by a network of non-covalent interactions. For this compound, the primary amine and the nitrogen atom of the isoquinoline ring are key sites for hydrogen bonding, while the aromatic rings facilitate π-π stacking.

Hydrogen Bonding: The amine group (-NH₂) is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom in the isoquinoline ring is a hydrogen bond acceptor. In the crystal structure of 7-chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine, molecules are linked by N—H⋯O hydrogen bonds, forming zigzag chains that propagate along the c-axis. nih.gov It is highly probable that in a crystal of the title compound, similar intermolecular N—H⋯N hydrogen bonds would form, connecting the amine group of one molecule to the ring nitrogen of a neighboring molecule, leading to the formation of dimers or extended chains.

π-π Stacking: Aromatic systems often engage in π-π stacking interactions, which are crucial for stabilizing crystal lattices. researchgate.net The presence of a strongly electron-withdrawing -CF₃ group and an electron-donating -NH₂ group creates a polarized π-system, which could enhance stacking interactions. rsc.org In related fluorinated quinoline crystals, π-stacking between fluoroarene and heteroarene rings is a dominant organizational motif, with inter-plane distances around 3.4 Å. researchgate.net In the crystal structure of the 7-chloro analog, molecules are stacked along the a-axis through weak π–π interactions, with a shortest centroid-to-centroid distance of 3.6476 (8) Å. nih.gov

Summary of Expected Intermolecular Interactions

Interaction Type Donor/Acceptor Groups Typical Distance Expected Role in Crystal Packing
Hydrogen Bonding Donor: -NH₂; Acceptor: Ring N N···N distance ~2.9 - 3.2 Å Formation of dimers or 1D chains.
π-π Stacking Isoquinoline aromatic system Centroid-centroid ~3.4 - 3.8 Å Formation of 2D sheets or 3D networks.

Vibrational Spectroscopy and Theoretical Simulation for Structural Interpretation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of chemical bonds. However, the complexity of spectra for polyatomic molecules often necessitates the use of theoretical simulations for accurate band assignment. Density Functional Theory (DFT) calculations have proven to be a powerful tool for predicting the vibrational frequencies and intensities of isoquinoline and its derivatives. nih.govresearchgate.nettandfonline.com

Studies combining experimental spectra with DFT calculations (e.g., using the B3LYP functional) for isoquinoline have achieved excellent agreement, allowing for the precise assignment of C-C and C-H stretching and bending modes. nih.govresearchgate.net For a substituted derivative like this compound, this computational approach would be indispensable. Theoretical models can accurately predict the frequencies for the N-H vibrations of the amine group, the complex, strong vibrations of the C-F bonds in the trifluoromethyl group, and the subtle shifts in the aromatic ring modes caused by the substituents. researchgate.netnih.gov This synergy between experimental data and theoretical simulation allows for a detailed and unambiguous interpretation of the molecule's vibrational characteristics. nih.govmdpi.com

Key Vibrational Modes and Predicted Frequencies

Vibrational Mode Description Predicted Wavenumber (cm⁻¹)
ν(N-H) Asymmetric & Symmetric stretching of the amine group 3300 - 3500
ν(C-H) Aromatic C-H stretching 3000 - 3100
ν(C=C/C=N) Aromatic ring stretching 1450 - 1650
δ(N-H) Amine scissoring 1590 - 1650

Computational Chemistry and in Silico Methodologies Applied to 7 Trifluoromethyl Isoquinolin 5 Amine

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. A typical molecular docking study for 7-(Trifluoromethyl)isoquinolin-5-amine would involve preparing the 3D structure of the ligand and a target protein, followed by the use of docking software to calculate potential binding poses and associated scoring functions. The results, often presented in a data table, would include binding energies (e.g., in kcal/mol) and identify key interactions like hydrogen bonds or hydrophobic contacts with specific amino acid residues in the target's active site.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To perform a QSAR analysis for a series of analogs of this compound, researchers would first synthesize and test these compounds for a specific biological activity. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each compound. Statistical methods are then used to build a regression model that correlates these descriptors with the observed activity. A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Mechanistic Investigations via Computational Simulations (e.g., DFT, Reaction Pathways)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to determine its optimized 3D geometry, electronic properties such as HOMO-LUMO energy gap, and molecular electrostatic potential map. These calculations provide insights into the molecule's reactivity and stability. Furthermore, computational methods can be used to simulate potential chemical reaction pathways, calculating activation energies and transition state structures to understand reaction mechanisms at a molecular level.

In Silico Approaches for Biological Target Identification and Validation

When the biological target of a compound like this compound is unknown, in silico target identification methods can be employed. These approaches, often called reverse docking or target fishing, involve screening the compound against a large library of known protein structures. By predicting which proteins the compound is likely to bind to with high affinity, potential biological targets can be identified. These computational predictions then require experimental validation to confirm the biological interaction and its functional consequence.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a small molecule to exert a specific biological activity. If a set of active molecules with a similar mechanism of action to this compound were known, a pharmacophore model could be generated. This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used as a 3D query to screen large virtual compound libraries. This process, known as virtual screening, can rapidly identify novel compounds from databases that are likely to possess the desired biological activity.

Pre Clinical Biological Evaluations and Mechanistic Investigations of 7 Trifluoromethyl Isoquinolin 5 Amine Analogues

Anti-proliferative and Cytotoxic Activity Assessment in Cell-Based Assays

Analogues of 7-(Trifluoromethyl)isoquinolin-5-amine have demonstrated significant anti-proliferative and cytotoxic effects across a diverse range of human cancer cell lines. The introduction of different substituents to the isoquinoline (B145761) core allows for the modulation of potency and selectivity.

Phenylaminoisoquinolinequinones, for instance, have shown moderate to high in vitro anti-proliferative activity. Studies reveal that the position and electronic nature of substituents on the phenylamino (B1219803) group greatly influence cytotoxicity. One study found that a 4-hydroxy-substituted phenylamino group at the 6-position of an isoquinoline-5,8-quinone resulted in submicromolar IC50 values against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. In several cases, these compounds exhibited higher antiproliferative activity than the standard reference drug, etoposide.

Other isoquinolinamine analogues have been evaluated against hematological malignancies. The 3-(p-Tolyl) isoquinolin-1-amine, FX-9, was identified as a particularly effective agent against both B- and T-cell acute lymphoblastic leukemia (ALL) cell lines, with IC50 values ranging from 0.54 to 1.94 µM. B-ALL cells (SEM, RS4;11) were generally more sensitive to this class of compounds than T-ALL cells (Jurkat, CEM).

Furthermore, a trifluoromethylated isoquinoline derivative, trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol, was noted to be toxic and cause increased cell death in pre-clinical models. This highlights the contribution of the trifluoromethyl group to the cytotoxic potential of these scaffolds. The broader class of isoquinoline alkaloids is known to induce cell death in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis.

Below is a table summarizing the cytotoxic activity of selected isoquinoline analogues against various cancer cell lines.

Compound ClassSpecific Analogue/DerivativeCancer Cell LineIC50 (µM)
Phenylaminoisoquinolinequinones6-(p-hydroxyphenylamino) derivativeAGS (gastric)<1
6-(p-hydroxyphenylamino) derivativeSK-MES-1 (lung)<1
6-(p-hydroxyphenylamino) derivativeJ82 (bladder)<1
Isoquinolinamines3-(p-Tolyl) isoquinolin-1-amine (FX-9)SEM (B-ALL)0.54 - 1.94
3-(p-Tolyl) isoquinolin-1-amine (FX-9)Jurkat (T-ALL)0.54 - 1.94
Isoquinoline-based2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline (7b)HepG2 (liver)4.25
2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline (7b)HeLa (cervix)8.5
2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline (7b)A549 (lung)9.2
2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline (7b)MCF-7 (breast)10.3

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antimalarial, Anti-HIV)

The versatile isoquinoline scaffold has been extensively explored for its antimicrobial properties, with analogues demonstrating a broad spectrum of activity.

Antibacterial Activity Novel isoquinoline derivatives have shown potent bactericidal activity against a range of Gram-positive bacteria. One study detailed a new class of alkynyl isoquinolines that were highly active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL. nih.govmdpi.com These compounds were also effective at clearing intracellular MRSA within macrophages. researchgate.net Other functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, particularly halogenated phenyl and phenethyl carbamates, also displayed remarkable bactericidal effects. scbt.com The trifluoromethyl group, a key feature of the parent compound, is known to contribute to the antibacterial potency of various heterocyclic compounds. nih.gov

Antifungal Activity Several isoquinoline derivatives have been evaluated for their fungicidal properties. scbt.comfrontiersin.orgnih.gov In one study, certain 3-aryl-isoquinoline derivatives showed excellent in vitro activity against plant pathogenic fungi, including Alternaria solani, Alternaria alternata, and Physalospora piricola, with inhibition rates as high as 93.8% at a concentration of 50 mg/L. frontiersin.org Another investigation found that isoquinoline rings with 4-methoxy phenyl substitutions exhibited significant antifungal activity against Aspergillus niger and Candida albicans, with MIC values of 4 μM. nih.gov Chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters of tetrahydroisoquinoline, have also demonstrated notable antifungal potential. scbt.com

Antimalarial Activity The quinoline (B57606) core is famous for its role in antimalarial drugs like chloroquine. Analogues of isoquinoline have also been investigated as potential treatments for malaria. nih.gov Studies on trifluoromethyl-quinoline derivatives showed activity against the chloroquine-sensitive D10 strain of Plasmodium falciparum, with compounds containing two trifluoromethyl groups being slightly more active (IC50 values around 4.8-5.2 µg/mL). nih.gov Other synthetic isoquinoline-phenyl and isoquinoline-triazole derivatives were active against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov One isoquinoline phenyl derivative showed an IC50 of 1.91 µM against the resistant K1 strain. nih.gov

Anti-HIV Activity Isoquinoline-based compounds have emerged as promising anti-HIV agents, acting through various mechanisms. nih.govnih.govwikipedia.orgmostwiedzy.plmdpi.com A series of isoquinoline analogues were designed as antagonists of the CXCR4 receptor, a critical co-receptor for HIV entry into host cells. Several of these compounds showed excellent antiviral activity against both HIV-1 and HIV-2, with EC50 values in the low nanomolar range and no associated cytotoxicity. nih.gov In a different approach, an isoquinoline scaffold was used to develop allosteric HIV-1 integrase inhibitors (ALLINIs). These compounds act by promoting the multimerization of the integrase enzyme, rendering it inactive, and have shown potent inhibition of HIV-1 replication. mostwiedzy.pl

Enzyme Inhibition Studies

Analogues of this compound have been investigated as inhibitors of several key enzymes implicated in disease, demonstrating the therapeutic potential of this chemical scaffold.

Kinases (e.g., EGFR-TK): The isoquinoline scaffold has been incorporated into designs for potent kinase inhibitors. Novel derivatives linking an isoquinoline moiety to a quinazoline (B50416) core were developed as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). These compounds showed significantly improved selectivity for HER2 over EGFR, with some exhibiting enhanced anti-proliferative effects in HER2-dependent breast cancer cells (SKBR3) compared to the approved drug lapatinib (B449). tandfonline.com

Phenylethanolamine N-methyltransferase (PNMT): A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were synthesized and found to be selective inhibitors of PNMT, the enzyme responsible for converting norepinephrine (B1679862) to epinephrine. The trifluoromethyl group was crucial for selectivity, as it decreased the compound's affinity for the α2-adrenoceptor. One analogue displayed a PNMT inhibitory constant (Ki) of 0.52 µM and a selectivity of over 1900-fold for PNMT versus the α2-adrenoceptor. mdpi.com

Poly(ADP-ribose)polymerase-2 (PARP-2): Isoquinolin-1-ones have been designed as isoform-selective inhibitors of PARP-2, an enzyme involved in DNA repair. 5-Benzamidoisoquinolin-1-one was identified as the most PARP-2-selective compound in a comparative study, with a 9.3-fold higher potency for PARP-2 over the more ubiquitous PARP-1.

Thymidine (B127349) phosphorylase (TP): A series of 16 isoquinoline analogues were synthesized and evaluated for their ability to inhibit E. coli thymidine phosphorylase, an enzyme linked to cancer angiogenesis. All but one of the compounds showed outstanding inhibitory potential, with IC50 values ranging from 4.40 to 69.30 µM, comparing favorably to the standard inhibitor 7-Deazaxanthine (IC50 = 38.68 µM). nih.gov

IMPDH (Inosine-5′-monophosphate dehydrogenase): Screening of a chemical library led to the discovery of a 5-bromo-6-amino-isoquinoline as a weak inhibitor of IMPDH, a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and a target for antiviral and immunosuppressive drugs. Subsequent optimization resulted in a series of novel 2-isoquinolinoaminooxazole-based inhibitors with potent, single-digit nanomolar activity against the enzyme. nih.gov

Topoisomerase II (Topo II): While many isoquinoline-based compounds, such as the indenoisoquinolines, are primarily known as Topoisomerase I inhibitors, the broader indoloquinoline class has been shown to exert anticancer activity through DNA intercalation and subsequent inhibition of Topoisomerase II. Additionally, 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives were designed as topoisomerase inhibitors and showed potent cytotoxicity against liver cancer cells (HepG2), with the proposed mechanism involving topoisomerase inhibition. wikipedia.org

Investigation of Molecular Mechanisms of Action and Cellular Pathways

The therapeutic effects of this compound analogues are underpinned by their ability to modulate specific molecular and cellular pathways. A primary mechanism observed in their anti-cancer activity is the induction of apoptosis, or programmed cell death. For example, a trifluoro-3-(isoquinolin-1-yl)propan-2-ol derivative was shown to cause a significant increase in cell death through apoptosis in a pre-clinical model. mostwiedzy.pl

In the context of antimicrobial activity, the mechanisms are varied. Some trifluoromethyl-quinoline derivatives are believed to exert their antimalarial effects by binding to and intercalating with parasitic DNA. nih.gov For antibacterial action, proteomics studies on alkynyl isoquinolines revealed that they perturb the synthesis of the bacterial cell wall and nucleic acids in S. aureus. researchgate.net

For anti-HIV applications, the mechanisms are highly specific to the viral life cycle. One class of isoquinoline analogues functions by acting as antagonists to the CXCR4 receptor, which prevents the virus from entering host T-cells. nih.gov Another distinct class of isoquinoline derivatives acts as allosteric inhibitors of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome. mostwiedzy.pl These compounds bind to the enzyme and promote its aggregation into a non-functional state.

The enzyme inhibition activities also define clear molecular pathways. Inhibition of kinases like EGFR and HER2 disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. tandfonline.com Similarly, the inhibition of PARP enzymes compromises the cancer cells' ability to repair DNA damage, leading to cell death, particularly in tumors with existing DNA repair deficiencies.

Receptor Binding and Selectivity Profiling

Selectivity is a critical attribute for therapeutic compounds, minimizing off-target effects. Analogues of this compound have been profiled for their binding and selectivity against various biological targets.

Adrenoceptor vs. PNMT: A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines demonstrated high selectivity for the enzyme Phenylethanolamine N-methyltransferase (PNMT) over the α2-adrenoceptor. The trifluoromethyl group at the 3-position was credited with decreasing affinity for the α2-adrenoceptor, leading to selectivity ratios (α2 Ki / PNMT Ki) as high as 1900. mdpi.com

EGFR vs. HER2: In the realm of kinase inhibition, isoquinoline-tethered quinazoline derivatives were specifically designed to achieve selectivity for HER2 over the closely related EGFR. These efforts were successful, yielding compounds with a 7- to 12-fold enhancement in selectivity for HER2 compared to the dual inhibitor lapatinib in kinase assays. tandfonline.com

PARP-1 vs. PARP-2: For inhibitors of poly(ADP-ribose) polymerase, isoform selectivity is desirable for dissecting biological functions and potentially reducing side effects. 5-Benzamidoisoquinolin-1-one was identified as a selective inhibitor of PARP-2, showing a 9.3-fold greater affinity for PARP-2 over PARP-1.

CXCR4 Receptor Binding: As part of their development as anti-HIV agents, isoquinoline-based compounds were tested for their ability to bind to the CXCR4 chemokine receptor. These derivatives were able to effectively compete with the natural ligand CXCL12, with many analogues displaying IC50 values of less than 40 nM in competition binding assays, indicating strong receptor affinity. nih.gov

In Vivo Efficacy Studies in Pre-clinical Models (Excluding Human Studies)

The therapeutic potential of isoquinoline analogues observed in vitro has been validated in several pre-clinical, non-human in vivo models.

In a zebrafish embryo model, which allows for rapid evaluation of compound toxicity and efficacy, a quinoline-derived trifluoromethyl alcohol, trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol, was identified as a potent growth inhibitor, demonstrating its potential anticancer activity in a living organism. mostwiedzy.pl

The in vivo efficacy of these analogues extends to infectious diseases. In a mouse model of Chlamydia trachomatis infection, a (trifluoromethyl)pyridine derivative, a related heterocyclic structure, demonstrated significant in vivo efficacy in reducing the chlamydial infection, with the most active compound accelerating the recovery of the infected mice. nih.gov Furthermore, alkynyl isoquinoline derivatives have demonstrated the ability to reduce the load of methicillin-resistant S. aureus (MRSA) within murine macrophages, a key step in demonstrating potential efficacy for treating intracellular infections. researchgate.net

In oncology, in vivo studies of indolo[2,3-b]quinolines, a class of isoquinoline-related alkaloids, against Ehrlich ascites carcinoma-induced solid tumors in female albino Swiss mice showed a remarkable decrease in tumor volume. These studies confirm that the promising in vitro data for this class of compounds can translate to efficacy in a whole-animal system.

Structure Activity Relationship Sar Studies for 7 Trifluoromethyl Isoquinolin 5 Amine Derivatives

Influence of Trifluoromethyl Substitution on Biological Activities and Selectivity

The trifluoromethyl (-CF3) group at the C-7 position of the isoquinoline (B145761) ring plays a pivotal role in modulating the pharmacological properties of 7-(Trifluoromethyl)isoquinolin-5-amine derivatives. The unique electronic and steric characteristics of the -CF3 group significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron density of the isoquinoline ring system, influencing its interaction with target proteins. This can lead to enhanced binding affinity and, in some cases, improved selectivity for a specific target over others. For instance, in a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, the trifluoromethyl moiety contributed to decreased affinity for the α2-adrenoceptor, thereby increasing selectivity for phenylethanolamine N-methyltransferase (PNMT) nih.gov. While the substitution pattern is different, this highlights the principle that a trifluoromethyl group can impart selectivity by disfavoring binding to certain off-targets due to steric or electronic effects.

Furthermore, the trifluoromethyl group is known to enhance the metabolic stability of drug candidates. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved pharmacokinetic profile of the drug. The lipophilicity imparted by the -CF3 group can also enhance membrane permeability, facilitating the compound's access to its intracellular targets. Studies on imidazoquinolines have shown that substitutions on the aryl ring can modulate potency and cytokine profiles, suggesting that the electronic nature of substituents, such as the trifluoromethyl group, can fine-tune the biological response nih.gov.

The table below summarizes the general influence of trifluoromethyl substitution on the properties of drug candidates.

PropertyInfluence of Trifluoromethyl GroupReference
Lipophilicity Increases nih.gov
Metabolic Stability IncreasesGeneral medicinal chemistry principle
Binding Affinity Can enhance or modulate nih.gov
Selectivity Can improve by disfavoring off-target binding nih.gov
Pharmacokinetics Can improve half-life and bioavailabilityGeneral medicinal chemistry principle

Role of the Amine Group at C-5 in Pharmacological Efficacy

The amine group at the C-5 position of the this compound scaffold is a critical determinant of its pharmacological efficacy. This functional group can participate in various non-covalent interactions with biological targets, such as hydrogen bonding, ionic interactions, and van der Waals forces, which are essential for molecular recognition and binding affinity.

The position of the amino group on the isoquinoline ring is also vital. The 5-aminoisoquinoline (B16527) moiety is a recognized scaffold in medicinal chemistry and can serve as a key pharmacophore. nih.gov Modifications of the amine group, such as acylation or alkylation, can be explored to probe the steric and electronic requirements of the binding site and to modulate the compound's physicochemical properties, including solubility and membrane permeability. The specific orientation and accessibility of the C-5 amine are crucial for establishing the necessary interactions for biological activity.

Positional Isomerism and Stereochemical Effects on Biological Activity

The precise positioning of substituents on the isoquinoline ring, known as positional isomerism, can have a profound impact on the biological activity of this compound derivatives. Shifting the trifluoromethyl group from the C-7 position to other locations on the aromatic ring would likely alter the molecule's electronic distribution, steric profile, and interaction with its biological target.

For example, a study on trifluoromethyl-substituted methcathinone (B1676376) isomers demonstrated that the position of the -CF3 group on the phenyl ring significantly influenced the compound's activity as a serotonin (B10506) uptake inhibitor and releasing agent nih.gov. The 4-CF3 isomer was found to be more potent than the 2-CF3 and 3-CF3 counterparts, highlighting the sensitivity of the biological target to the substituent's position nih.gov. Similarly, for this compound derivatives, moving the -CF3 group to a different position could either enhance or diminish activity depending on the specific requirements of the target's binding site.

Stereochemistry also plays a crucial role when chiral centers are introduced into the derivatives of this compound. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with the enantiomers of a chiral drug. This can result in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even produce undesirable side effects.

The introduction of a stereocenter, for instance, by modification of the C-5 amine or through the addition of a chiral side chain, would necessitate the separation and individual biological evaluation of the enantiomers. The three-dimensional arrangement of atoms in each stereoisomer will dictate its ability to fit into the chiral binding pocket of its target, leading to differences in binding affinity and pharmacological activity. This principle is a fundamental concept in drug design, where often only one enantiomer is developed as a therapeutic agent. nih.gov

The following table illustrates the potential impact of positional isomerism on the activity of a hypothetical trifluoromethyl-amino-isoquinoline derivative.

IsomerHypothetical ActivityRationale
7-Trifluoromethyl-5-aminoisoquinolineActiveOptimal fit in the target binding site
6-Trifluoromethyl-5-aminoisoquinolineLess Active/InactiveSteric clash or loss of key interactions
8-Trifluoromethyl-5-aminoisoquinolineDifferent Activity ProfileAltered electronic properties affecting target interaction

Rational Design Principles for Optimized Isoquinoline Scaffolds

The rational design of optimized isoquinoline scaffolds based on the this compound template involves a systematic approach to modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties. This process often utilizes computational tools and a deep understanding of the SAR of the compound class.

One key principle is scaffold hopping , where the isoquinoline core might be replaced by other heterocyclic systems to explore new chemical space while retaining the key pharmacophoric features. However, for optimization within the isoquinoline series, substituent modification is a primary strategy. This involves introducing various functional groups at different positions of the isoquinoline ring to probe for beneficial interactions with the target. For instance, in the context of kinase inhibitors, the quinoline (B57606) scaffold has been extensively decorated to improve potency and selectivity. researchgate.netnih.gov

Structure-based drug design (SBDD) is a powerful approach when the three-dimensional structure of the biological target is known. Molecular docking studies can be used to predict the binding mode of this compound derivatives and to identify potential modifications that could lead to improved interactions. For example, docking could reveal unoccupied pockets in the binding site that could be filled by adding appropriate substituents to the isoquinoline scaffold, thereby increasing binding affinity.

Fragment-based drug design (FBDD) can also be employed. In this approach, small molecular fragments that bind to the target are identified and then linked together or grown to create a more potent lead compound. The this compound scaffold itself can be considered a large fragment that can be further elaborated based on the principles of FBDD.

Key rational design strategies for optimizing the this compound scaffold are summarized below:

Modification of the C-5 Amine: Introducing different substituents on the amine group to explore the steric and electronic requirements of the binding pocket.

Exploration of other positions on the isoquinoline ring: Adding substituents at positions other than C-5 and C-7 to identify additional points of interaction with the target.

Bioisosteric replacement: Replacing the trifluoromethyl group with other electron-withdrawing groups (e.g., -CN, -SO2CH3) to fine-tune electronic properties and solubility.

Conformational constraint: Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, which can improve binding affinity and reduce off-target effects.

By applying these rational design principles, medicinal chemists can systematically optimize the this compound scaffold to develop novel drug candidates with improved therapeutic profiles.

Perspectives and Future Directions in 7 Trifluoromethyl Isoquinolin 5 Amine Research

Emerging Synthetic Paradigms for Trifluoromethylated Isoquinolines

The synthesis of trifluoromethylated isoquinolines, including derivatives of 7-(Trifluoromethyl)isoquinolin-5-amine, has moved beyond traditional methods, embracing more efficient and versatile strategies. nih.govrsc.org Modern synthetic organic chemistry is focused on developing protocols that offer high yields, regioselectivity, and broad functional group tolerance under mild conditions. nih.govrsc.org

Recent breakthroughs include:

Radical Trifluoromethylation: Methods employing radical precursors for the CF3 group, such as Togni's reagent, have proven effective for the direct trifluoromethylation of isoquinoline (B145761) precursors. nih.govresearchgate.net These reactions can proceed without transition metals, offering a straightforward approach to constructing the trifluoromethylated isoquinoline core. nih.gov

Transition-Metal Catalysis: Palladium-catalyzed reactions, among others, have been instrumental in developing practical and effective methods for synthesizing complex isoquinoline derivatives. nih.govrsc.org These catalytic systems enable cascade reactions and C-H functionalization, allowing for the late-stage introduction of the trifluoromethyl group or the construction of the isoquinoline ring from trifluoromethyl-containing building blocks.

Photoredox Catalysis: Visible-light-induced methods are gaining prominence as a sustainable approach. rsc.orgthieme-connect.com For instance, the decarboxylative cycloaddition/aromatization of pyrrolo[2,1-a]isoquinolines under visible light irradiation represents an innovative way to achieve trifluoromethylation with excellent functional group tolerance. rsc.org

Novel Building Blocks: The development of new trifluoromethyl-containing building blocks, such as trifluoromethylimidoyl sulfoxonium ylides (TFISYs), has expanded the toolkit for chemists, enabling the preparation of a wide variety of trifluoromethylated heterocycles. rsc.org

These emerging paradigms are crucial for efficiently generating libraries of this compound analogs for further investigation in drug discovery and materials science.

Table 1: Emerging Synthetic Methodologies for Trifluoromethylated Isoquinolines

Methodology Key Features Reagents/Catalysts Reference
Radical Trifluoromethylation Metal-free; direct introduction of CF3 group. Togni's reagent, Umemoto's reagent, Langlois' reagent. thieme-connect.com nih.govresearchgate.net
Transition-Metal Catalysis High efficiency; cascade reactions; C-H functionalization. Palladium, Rhodium, Copper, Gold catalysts. rsc.orgmdpi.com nih.govrsc.org
Photoredox Catalysis Uses visible light; sustainable; mild reaction conditions. Photosensitizers, Oxygen. rsc.orgthieme-connect.com
Novel Building Blocks Provides access to diverse heterocyclic structures. Trifluoromethylimidoyl sulfoxonium ylides (TFISYs). rsc.org

Exploration of Novel Biological Targets and Therapeutic Areas

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. nih.govnih.gov The introduction of a trifluoromethyl group can significantly enhance these properties, opening up new avenues for therapeutic intervention. mdpi.com Derivatives of this compound are being explored for their potential in several key therapeutic areas.

Oncology: Isoquinoline derivatives have demonstrated significant anticancer properties. amerigoscientific.com Research is focused on designing trifluoromethylated analogs that can target specific kinases or signaling pathways implicated in cancer progression. researchgate.net For example, computational studies have identified Microtubule Affinity Regulating Kinase 4 (MARK4) as a potential target for isoquinoline alkaloids in cancer therapy. nih.gov

Neurodegenerative Diseases: The ability of small molecules to penetrate the blood-brain barrier is critical for treating central nervous system disorders. The lipophilicity conferred by the CF3 group makes these compounds promising candidates for targeting neurological diseases like Alzheimer's. mdpi.com The aforementioned MARK4 kinase is also a therapeutic target for Alzheimer's disease, as it is involved in tau protein phosphorylation. nih.gov

Infectious Diseases: The isoquinoline core is associated with broad-spectrum antimicrobial, antifungal, and antiviral activities. amerigoscientific.comwisdomlib.org Future research will likely involve screening libraries of compounds like this compound against a range of pathogens to identify new leads for anti-infective agents.

The exploration of these and other areas, such as anti-inflammatory and analgesic applications, will continue to drive research into the therapeutic potential of this compound class. nih.govamerigoscientific.com

Table 2: Potential Therapeutic Areas and Biological Targets for Trifluoromethylated Isoquinolines

Therapeutic Area Potential Biological Target(s) Rationale/Activity Reference
Oncology Protein Kinases (e.g., SGK1, MARK4) Inhibition of signaling pathways involved in cell proliferation and survival. researchgate.netnih.gov
Neurodegenerative Diseases Microtubule Affinity Regulating Kinase 4 (MARK4) Inhibition of tau protein phosphorylation associated with Alzheimer's disease. nih.gov
Infectious Diseases Microbial Cell Membranes, Metabolic Enzymes Disruption of essential microbial processes, leading to broad-spectrum antimicrobial activity. amerigoscientific.comwisdomlib.org
Inflammatory Diseases Pro-inflammatory Cytokines and Enzymes Inhibition of pathways involved in inflammation and pain. nih.govamerigoscientific.com

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

Modern drug discovery has been transformed by the synergy between computational and experimental techniques. jddhs.comfrontiersin.org This integrated approach accelerates the identification and optimization of lead compounds, making the process more efficient and rational. jddhs.com For a scaffold like this compound, this combination is essential for navigating the path from a chemical entity to a potential therapeutic agent.

Computational Approaches:

Molecular Docking and Dynamics: These methods predict how a molecule like this compound might bind to a specific biological target (e.g., an enzyme's active site). nih.govjddhs.com Molecular dynamics simulations can further elucidate the stability and dynamics of the drug-target complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, helping to predict the potency of new analogs before they are synthesized. jddhs.comjddhs.com

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, identifying potential liabilities early in the discovery process. jddhs.com

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a biological target to identify "hits." jddhs.comnih.gov

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy provide high-resolution 3D structures of drug-target complexes, offering invaluable insights for structure-based drug design and confirming computational predictions. jddhs.comnih.gov

By using computational methods to prioritize which derivatives of this compound to synthesize and test, and then feeding the experimental results back to refine the computational models, researchers can create a powerful, iterative cycle of drug design and optimization. jddhs.comnih.gov

Table 3: Integrated Methodologies in Drug Discovery

Methodology Type Role in Drug Discovery Reference
Molecular Docking Computational Predicts binding mode and affinity of a ligand to a biological target. nih.govjddhs.com
Molecular Dynamics Simulation Computational Assesses the stability and conformational changes of the drug-target complex. nih.govjddhs.com
QSAR Modeling Computational Predicts the biological activity of new compounds based on their structure. jddhs.comjddhs.com
High-Throughput Screening (HTS) Experimental Rapidly screens large compound libraries for activity against a target. jddhs.comnih.gov
X-ray Crystallography / Cryo-EM Experimental Determines the 3D structure of the drug-target complex, guiding lead optimization. jddhs.comnih.gov

Development of Advanced Functional Materials Based on the Isoquinoline Core

Beyond its biomedical potential, the isoquinoline core is a promising building block for advanced functional materials. amerigoscientific.com The rigid, aromatic structure and the presence of a nitrogen atom provide unique electronic and coordination properties. The addition of a trifluoromethyl group can further tune these characteristics, enhancing performance and stability.

Future research in this area may focus on:

Optoelectronic Devices: Isoquinoline-based materials have shown high photoluminescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronics. The electron-withdrawing nature of the CF3 group can be used to tailor the emission properties and improve device efficiency.

Sensors: The isoquinoline framework can act as a fluorosensor. nih.gov By designing molecules where the fluorescence of the isoquinoline core is modulated by the binding of a specific analyte, highly sensitive and selective chemical sensors can be developed.

Conductive Polymers: Polymers incorporating the isoquinoline moiety have been explored for their potential as conductive materials. amerigoscientific.com The ability to modify the isoquinoline structure allows for the fine-tuning of electrical properties.

Metal-Organic Frameworks (MOFs): Isoquinoline derivatives can serve as ligands in the synthesis of MOFs, which are porous materials with applications in gas storage, catalysis, and drug delivery. amerigoscientific.com The specific coordination chemistry of the isoquinoline nitrogen enables the creation of MOFs with tailored structures and functionalities. amerigoscientific.com

Photocatalysis: Recently, α-trifluoromethylated quinolines have been shown to act as efficient photoinduced-electron transfer donors, which can be used to initiate radical polymerizations or for the reduction of halide derivatives in organic synthesis. nih.gov This opens up applications in materials synthesis and photocatalysis.

The versatility of the trifluoromethylated isoquinoline scaffold suggests a bright future for its application in developing next-generation materials for a variety of high-tech industries. amerigoscientific.com

Table 4: Applications of the Isoquinoline Core in Advanced Functional Materials

Application Area Function of Isoquinoline Core Potential Enhancement by CF3 Group Reference
Optoelectronics (OLEDs) Emitter, charge transport layer Tunes emission wavelength, improves stability and efficiency.
Chemical Sensors Fluorophore, binding site Modulates fluorescence response, enhances selectivity. nih.gov
Conductive Materials Monomer unit in polymers Modifies electronic band gap and conductivity. amerigoscientific.com
Metal-Organic Frameworks (MOFs) Organic ligand Alters pore size, surface chemistry, and catalytic activity. amerigoscientific.com
Photocatalysis Photoinduced-electron transfer donor Enhances reducing ability and stability. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are reported for 7-(Trifluoromethyl)isoquinolin-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of trifluoromethyl-substituted isoquinolines often involves coupling reactions or cyclization of precursor amines. For example, palladium-catalyzed cross-coupling with brominated intermediates (e.g., using PyBroP as a coupling reagent) has been employed for analogous pyrazolo[1,5-a]pyrimidine derivatives . Reaction optimization should focus on temperature control (e.g., 110°C for 24 hours under inert atmospheres) and stoichiometric ratios of reagents like triethylamine to improve yields (up to 93% reported in similar systems) . LCMS (e.g., m/z 730 [M+H]+) and HPLC (retention time: 1.58 minutes under SMD-TFA05 conditions) are critical for monitoring progress .

Q. How can the purity and structural identity of this compound be reliably characterized?

  • Methodological Answer : Use orthogonal analytical techniques:

  • LCMS : Confirm molecular weight (e.g., m/z 796 [M]+ for related compounds) .
  • HPLC : Assess purity under standardized conditions (e.g., SQD-FA05 with retention time 1.05 minutes) .
  • NMR : Compare spectral data to structurally similar trifluoromethylated amines, such as 3-(Trifluoromethyl)phenethylamine (CAS 52516-30-0), to validate substituent positions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow general guidelines for isoquinoline derivatives:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
  • Emergency Measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against neurodegenerative targets?

  • Methodological Answer : Leverage PET imaging tracers as a model. For example, MK-6240, a trifluoromethylated isoquinoline derivative, was validated for tau protein (NFT) binding using in vivo pharmacokinetics and autoradiography . Design competitive binding assays with recombinant tau fibrils and correlate results with in vivo PET data. Ensure tracer specificity by comparing binding to off-target proteins (e.g., β-amyloid) .

Q. How should conflicting structure-activity relationship (SAR) data for trifluoromethylated isoquinolines be resolved?

  • Methodological Answer :

  • Systematic Variation : Synthesize analogs with controlled substitutions (e.g., replacing trifluoromethyl with methyl or halogens) to isolate electronic effects .
  • Computational Modeling : Use DFT calculations to predict binding affinities and compare with experimental IC₅₀ values for targets like kinase enzymes .
  • Meta-Analysis : Cross-reference SAR data from patents (e.g., EP 4374877 A2) and peer-reviewed studies to identify consensus trends .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the 5-amine position to enhance aqueous solubility .
  • Formulation Optimization : Use co-solvents like PEG-400 or cyclodextrins, as demonstrated for related trifluoromethylated pyrimidines .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with LCMS-based plasma analysis to calculate bioavailability and half-life .

Q. How can researchers address discrepancies in reported binding affinities for trifluoromethylated compounds?

  • Methodological Answer :

  • Standardize Assays : Use uniform protein concentrations (e.g., 10 nM tau fibrils) and buffer conditions (pH 7.4, 25°C) .
  • Control for Artifacts : Include controls for nonspecific binding (e.g., bovine serum albumin) and validate with orthogonal techniques like surface plasmon resonance (SPR) .
  • Data Normalization : Express results as percentage inhibition relative to a reference compound (e.g., MK-6240 at 100% binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.